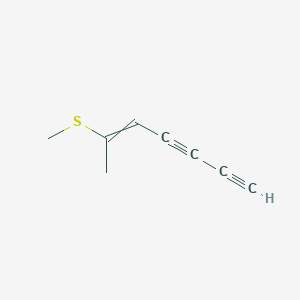
6-(Methylsulfanyl)hept-5-ene-1,3-diyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Methylsulfanyl)hept-5-ene-1,3-diyne is an organic compound characterized by the presence of a methylsulfanyl group attached to a heptene backbone with two triple bonds This compound falls under the category of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylsulfanyl)hept-5-ene-1,3-diyne can be achieved through various synthetic routes. One common method involves the alkylation of a terminal alkyne with a suitable electrophile. For instance, the reaction between 5-hexyn-1-ol and methylsulfanyl chloride in the presence of a base such as sodium hydride can yield the desired compound. The reaction conditions typically involve an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Methylsulfanyl)hept-5-ene-1,3-diyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methylsulfanyl group, where nucleophiles like thiolates or amines replace the methylsulfanyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Thiolates, amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alkenes, alkanes.
Substitution: Thiol derivatives, amine derivatives.
Wissenschaftliche Forschungsanwendungen
6-(Methylsulfanyl)hept-5-ene-1,3-diyne has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-(Methylsulfanyl)hept-5-ene-1,3-diyne involves its interaction with molecular targets through its reactive triple bonds and methylsulfanyl group. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-(Phenylsulfanyl)hept-5-ene-1,3-diyne
- 6-(Ethylsulfanyl)hept-5-ene-1,3-diyne
- 6-(Propylsulfanyl)hept-5-ene-1,3-diyne
Uniqueness
6-(Methylsulfanyl)hept-5-ene-1,3-diyne is unique due to its specific methylsulfanyl group, which imparts distinct chemical and physical properties compared to its analogs. The presence of the methylsulfanyl group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
89556-18-3 |
|---|---|
Molekularformel |
C8H8S |
Molekulargewicht |
136.22 g/mol |
IUPAC-Name |
6-methylsulfanylhept-5-en-1,3-diyne |
InChI |
InChI=1S/C8H8S/c1-4-5-6-7-8(2)9-3/h1,7H,2-3H3 |
InChI-Schlüssel |
RKYDNJKVRNKPHE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC#CC#C)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


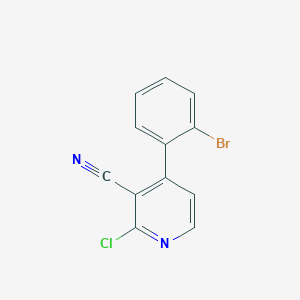
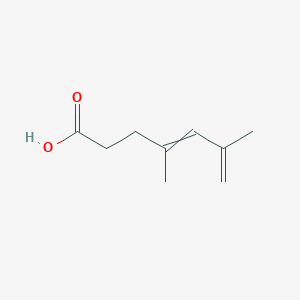

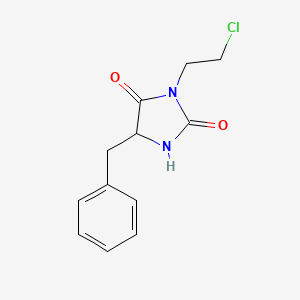
![3-[(1,3-Dithian-2-yl)methyl]-4-nitro-1,2-oxazole](/img/structure/B14395808.png)

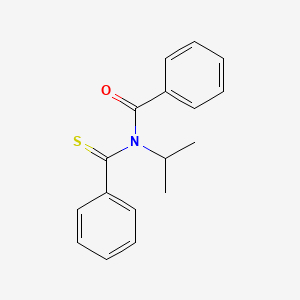
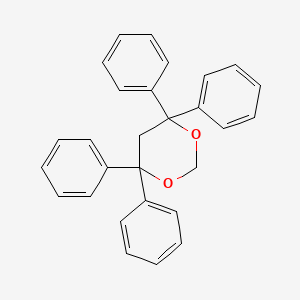
![Ethyl 4-[2-methyl-5-(3-phenoxyphenyl)pentan-2-yl]benzoate](/img/structure/B14395838.png)

![4-Hydrazinyl-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14395858.png)
![N,N'-[(Methylazanediyl)di(propane-3,1-diyl)]dimethanesulfonamide](/img/structure/B14395862.png)
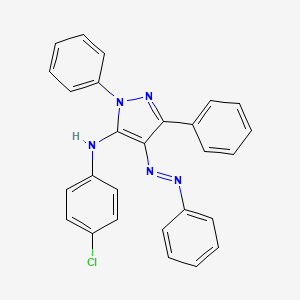
![Methyl 3-[benzoyl(2-cyanophenyl)amino]-4-chlorobenzoate](/img/structure/B14395870.png)
